molecular formula C12H11ClF2 B2844021 1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287282-21-5

1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2844021
CAS No.: 2287282-21-5
M. Wt: 228.67
InChI Key: AOJNSAMMSVJDMV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[111]pentane typically involves the generation of the bicyclo[11One common method involves the continuous flow synthesis of [1.1.1]propellane, which can be directly derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs up to 8.5 mmol/h, providing an efficient route to gram quantities of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. These methods can produce significant quantities of the compound without the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its chemical structure and properties.

    Radical Reactions:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Radical reactions may involve the use of radical initiators such as azobisisobutyronitrile (AIBN) under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted bicyclo[1.1.1]pentane derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain biological molecules, allowing it to bind to specific receptors or enzymes. The chloromethyl and difluorophenyl groups can further modulate these interactions, enhancing the compound’s efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, which lacks the chloromethyl and difluorophenyl groups.

    1-(Chloromethyl)bicyclo[1.1.1]pentane: A simpler derivative with only the chloromethyl group.

    3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane: A derivative with only the difluorophenyl group.

Uniqueness

1-(Chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane is unique due to the combination of the bicyclo[1.1.1]pentane core with both chloromethyl and difluorophenyl groups. This combination imparts distinct chemical and physical properties, making it more versatile and potentially more effective in various applications compared to its simpler analogs .

Properties

IUPAC Name

1-(chloromethyl)-3-(2,4-difluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)9-2-1-8(14)3-10(9)15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJNSAMMSVJDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=C(C=C3)F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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